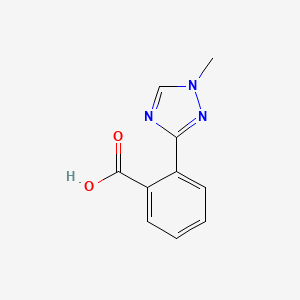

2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological activities, including anticancer properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, such as “this compound”, involves the construction of the triazole ring under certain conditions . The structures of these synthesized compounds are usually established by NMR and MS analysis .

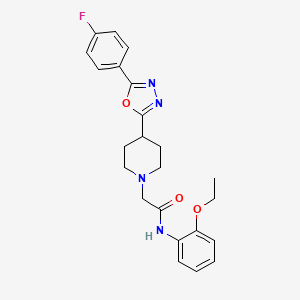

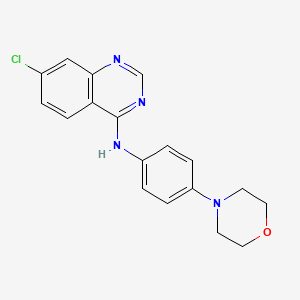

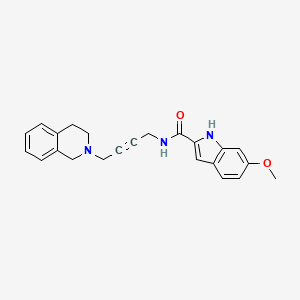

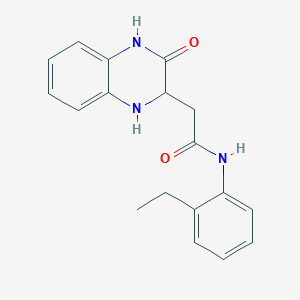

Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds is typically confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are often evaluated in vitro . Some of these compounds have shown potent inhibitory activities against certain cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds are often evaluated using various techniques .

Aplicaciones Científicas De Investigación

Structural Analysis and Activity Predictions

- Secondary Interactions and Structure-Activity Relationship : Benzoic acids, including derivatives related to 2-(1-Methyl-1,2,4-triazol-3-yl)benzoic acid, have been synthesized and analyzed for their crystal structures. These studies reveal different structural motifs bonded through various interactions, leading to predictions about their bioactivity, particularly as Endothelin B receptor antagonists (J. Dinesh, 2013).

Crystal Structures and Catalytic Properties

- Metal-Organic Frameworks and Supramolecular Chemistry : Research on compounds like 4-(1,2,4-triazol-1-yl)benzoic acid has led to the creation of three-dimensional supermolecules with potential applications in catalysis and material science. These supermolecules are built through intermolecular hydrogen bonds, forming ribbon-like structures (Lin Liu & Zhengbo Han, 2022).

Antimicrobial and Antifungal Activities

- Synthesis and Evaluation of Triazole Derivatives : A series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality have been synthesized and evaluated for their antimicrobial activity. Some of these compounds exhibit significant antibacterial, antitubercular, and antifungal activities, highlighting their potential as therapeutic agents (C. Kaushik et al., 2016).

Photoluminescence and Metal Ion Sensing

- Supramolecular Transition Metal Complexes : Studies on triazole-benzoic acid derivatives have led to the development of complexes with interesting photoluminescent properties and potential applications in metal ion sensing. These complexes have been synthesized under solvothermal conditions and characterized for their structural, spectroscopic, and thermal properties (Da-Wei Wang et al., 2018).

Environmental and Photocatalytic Applications

- Phototransformations at Low Temperatures : Research on 2-(1,2,4-Triazol-3-yl)benzoic Acid has explored its phototransformations induced by tunable UV laser in low-temperature matrices. This work provides insights into the conformational changes and photoisomerization processes, which could have implications for environmental studies and the development of photocatalytic materials (M. Pagacz-Kostrzewa et al., 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTOARLDIVTLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2992032.png)

![(2E)-7-chloro-2-[(3-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)

![1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2992046.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2992049.png)

![1-(2-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2992050.png)